7-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Description
7-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N4O4S3 and its molecular weight is 436.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This results in an increase in the concentration of acetylcholine in the synaptic cleft, which enhances the transmission of nerve impulses . The compound exhibits uncompetitive and selective inhibition against AChE .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses . The compound also has the ability to inhibit Aβ 1-42 aggregation, which is implicated in the pathogenesis of Alzheimer’s disease .
Result of Action
The compound’s action results in enhanced cholinergic transmission due to increased acetylcholine concentration in the synaptic cleft . Additionally, it has been shown to have neuroprotective effects and can impede loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . It also has the ability to inhibit Aβ 1-42 aggregation, which may have implications for the treatment of Alzheimer’s disease .
Properties
IUPAC Name |
7-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S3/c1-9-6-18-17-21(15(9)23)7-10(8-26-17)14(22)20-16-19-12-4-3-11(28(2,24)25)5-13(12)27-16/h3-6,10H,7-8H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPFGOFQAQOPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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